molecular formula C22H27NO3S B2613078 2-(ethylsulfanyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide CAS No. 2034402-77-0

2-(ethylsulfanyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide

Cat. No.: B2613078
CAS No.: 2034402-77-0
M. Wt: 385.52
InChI Key: FZUOUTDFYITSQR-UHFFFAOYSA-N
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Description

2-(ethylsulfanyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide is an organic compound with a complex structure that includes an ethylsulfanyl group, a hydroxy group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfanyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfanyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while reduction of the benzamide moiety can produce amines .

Scientific Research Applications

2-(ethylsulfanyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide involves its interaction with specific molecular targets and pathways. The ethylsulfanyl group may interact with thiol-containing enzymes, while the benzamide moiety can bind to receptor sites. These interactions can modulate various biological processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(ethylsulfanyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-ethylsulfanyl-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO3S/c1-2-27-20-11-7-6-10-19(20)21(24)23-16-22(25,17-8-4-3-5-9-17)18-12-14-26-15-13-18/h3-11,18,25H,2,12-16H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZUOUTDFYITSQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCC(C2CCOCC2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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